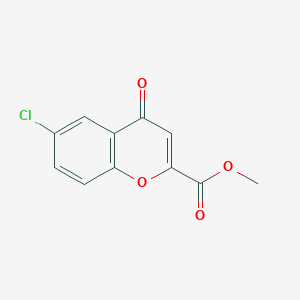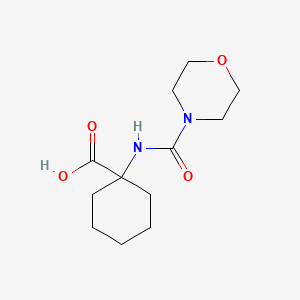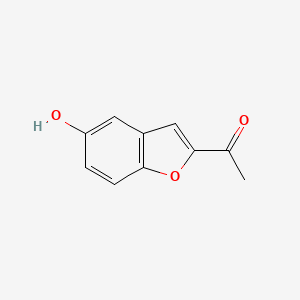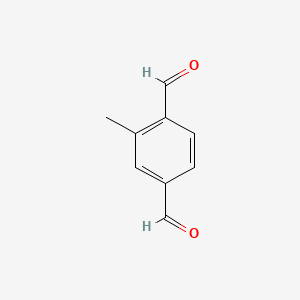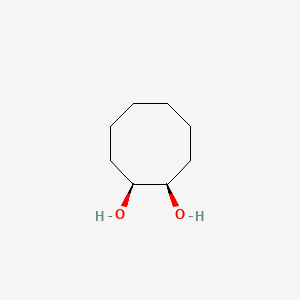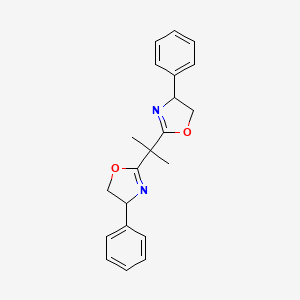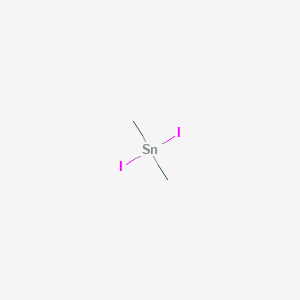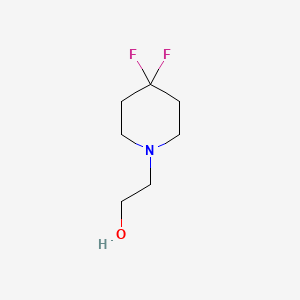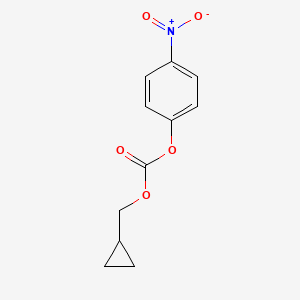
Cyclopropylmethyl 4-nitrophenyl carbonate
描述
Cyclopropylmethyl 4-nitrophenyl carbonate is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol. It is known for its high reactivity, making it useful in organic synthesis, pharmaceuticals, and other areas.
准备方法
The synthesis of Cyclopropylmethyl 4-nitrophenyl carbonate typically involves the reaction of 4-nitrophenyl chloroformate with cyclopropylmethyl alcohol in the presence of a base . The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The product is then purified using standard techniques such as column chromatography .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
Cyclopropylmethyl 4-nitrophenyl carbonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group under appropriate conditions.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form cyclopropylmethyl alcohol and 4-nitrophenol.
Common reagents used in these reactions include bases such as sodium hydroxide and reducing agents like hydrogen gas or metal hydrides . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Cyclopropylmethyl 4-nitrophenyl carbonate has been studied for its various applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including amines and alkaloids.
Pharmaceuticals: This compound serves as an intermediate in the synthesis of various drugs and other pharmaceutical compounds.
Industrial Applications: In industry, this compound is used in the production of polycarbonate resins and other materials.
作用机制
The mechanism of action of Cyclopropylmethyl 4-nitrophenyl carbonate is not fully understood. it is believed to involve the formation of an intermediate compound, which then undergoes a series of reactions to form the desired product. The presence of a base is thought to facilitate the formation of this intermediate, which then reacts further to yield the final product.
相似化合物的比较
Cyclopropylmethyl 4-nitrophenyl carbonate can be compared with other similar compounds, such as:
Bis(pentafluorophenyl) carbonate: This compound is also used in organic synthesis and has similar reactivity benefits.
4-Nitrophenyl chloroformate: Another compound used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its high reactivity and versatility in different chemical reactions, making it a valuable reagent in both research and industrial applications.
属性
IUPAC Name |
cyclopropylmethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-11(16-7-8-1-2-8)17-10-5-3-9(4-6-10)12(14)15/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEOUENFAXRSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

